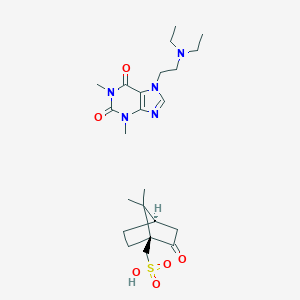
Methyl-3-isocyanobenzoat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Methyl 3-isocyanobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers and other materials with specific properties
Wirkmechanismus
Target of Action
Methyl 3-isocyanobenzoate is an aryl isocyanate . The primary targets of this compound are not explicitly mentioned in the available literature. Aryl isocyanates are generally known to react with a variety of nucleophiles, including amines and alcohols, to form ureas and carbamates, respectively.
Biochemische Analyse
Biochemical Properties
It is known that isocyanates can react with amines to form urea derivatives This suggests that Methyl 3-isocyanobenzoate could potentially interact with proteins and enzymes that contain amine groups
Molecular Mechanism
As an isocyanate, it could potentially react with amines to form urea derivatives This could potentially lead to the modification of proteins, potentially influencing their function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-isocyanobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-aminobenzoate with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows: [ \text{Methyl 3-aminobenzoate} + \text{Phosgene} \rightarrow \text{Methyl 3-isocyanobenzoate} + \text{Hydrogen chloride} ]
Industrial Production Methods: In industrial settings, the production of methyl 3-isocyanobenzoate often involves the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents provide a more controlled release of phosgene, reducing the risks associated with its handling .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-isocyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form ureas.
Cyclization Reactions: Can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: Reacts with alcohols to form carbamates.
Common Reagents and Conditions:
Amines: React with methyl 3-isocyanobenzoate to form ureas under mild conditions.
Alcohols: React to form carbamates, often in the presence of a base.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Quinazolin-4-ones: Formed through silver nitrate-catalyzed reactions with amines.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-isocyanobenzoate: Similar structure but with the isocyano group at the ortho position.
Methyl 4-isocyanobenzoate: Similar structure but with the isocyano group at the para position.
3,5-Dimethoxyphenyl isocyanate: Contains additional methoxy groups on the aromatic ring.
Uniqueness: Methyl 3-isocyanobenzoate is unique due to its specific positioning of the isocyano group at the meta position, which influences its reactivity and the types of products it forms. This positional difference can lead to variations in the chemical behavior and applications compared to its ortho and para counterparts .
Eigenschaften
IUPAC Name |
methyl 3-isocyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXRYLFWHIMKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















